molecular formula C19H24N2O B1351314 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine CAS No. 418779-31-4

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine

Cat. No.: B1351314
CAS No.: 418779-31-4
M. Wt: 296.4 g/mol
InChI Key: XTHWYVUJHXFKLK-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Studies

N-[(9-Ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine features a carbazole core substituted with an ethyl group at the 9-position and a methylene-linked 1-methoxypropan-2-amine moiety at the 3-position. The carbazole ring system adopts a planar aromatic structure, while the ethyl and methoxypropan-2-amine substituents introduce steric and electronic perturbations.

Key geometric parameters include:

  • Dihedral angles : The ethyl group at N9 and the methylene bridge at C3 introduce torsional strain. Inter-ring dihedral angles between the carbazole plane and substituents range from 70° to 89°, as observed in analogous carbazole derivatives.
  • Bond lengths : The C–N bond in the methoxypropan-2-amine chain measures approximately 1.45 Å, consistent with single-bond character, while the carbazole C–C bonds range from 1.38–1.42 Å, reflecting aromatic delocalization.

Conformational flexibility arises from rotation around the C3–CH₂–N bond, with energy minima corresponding to staggered and eclipsed configurations. Computational studies suggest a preference for staggered conformers due to reduced steric hindrance.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3/h5-11,14,20H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHWYVUJHXFKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386052
Record name STK232820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418779-31-4
Record name STK232820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-methoxypropan-2-amine. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions in ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced carbazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carbazole derivatives with oxidized functional groups.

    Reduction: Reduced carbazole derivatives with hydrogenated functional groups.

    Substitution: Substituted carbazole derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its carbazole core structure.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.

    Organic Electronics: The compound is explored for its use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The carbazole core structure allows the compound to intercalate with DNA, inhibiting the replication and transcription processes. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Key Structural and Functional Differences
Compound Name Substituent/R-Group Biological Activity Molecular Weight (g/mol) Synthesis Method (Yield)
Target Compound 1-Methoxypropan-2-amine Not explicitly reported (anti-inflammatory potential inferred) ~339.46* Not detailed in evidence
AJ2-30 () 1-Methyl-1H-benzimidazol-2-amine SLC15A4 inhibition (anti-inflammatory) ~398.50 Biotage® chromatography (76%)
6a () 3-(2-Cyano-4-nitrophenyl)-oxadiazole Cannabinoid receptor modulation ~485.50 Column chromatography
9-(9-Ethylcarbazol-3-yl)-2-(phenoxy)acetamide () Phenoxyacetamide Antimicrobial ~350.40 Reaction with substituted phenols
AJ2-31 () N-(1-Methylbenzimidazol-2-yl)butyramide SLC15A4 inhibition ~453.60 Biotage® chromatography

*Calculated based on molecular formula C₁₉H₂₅N₃O.

Key Observations:
  • Substituent Impact on Activity: The target compound’s methoxypropanamine group may enhance solubility compared to aromatic substituents (e.g., benzimidazole in AJ2-30 or oxadiazole in 6a) . Antimicrobial activity in phenoxyacetamide derivatives () is attributed to the acetamide group, whereas anti-inflammatory effects in AJ2-30 and AJ2-31 correlate with benzimidazole and butyramide substituents .
  • Synthesis and Purification: Most analogues (e.g., AJ2-30, AJ2-31) are purified using Biotage® chromatography with methanol/dichloromethane gradients, yielding 58–76% .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • In contrast, benzimidazole-containing derivatives (AJ2-30) exhibit moderate solubility due to their planar aromatic systems, necessitating formulation adjustments for in vivo applications .

Target Specificity

  • SLC15A4 Inhibitors : AJ2-30 and AJ2-31 show potent inhibition of SLC15A4, a transporter implicated in autoimmune diseases. The target compound’s amine group may interact differently with the transporter’s binding pocket compared to benzimidazole or amide groups .
  • Antimicrobial Activity: Phenoxyacetamide derivatives () target fungal plasma membrane ATPases, a mechanism distinct from the target compound’s inferred anti-inflammatory role .

Biological Activity

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine is a synthetic organic compound belonging to the class of carbazole derivatives. These compounds are recognized for their diverse biological activities, making them of significant interest in medicinal chemistry and related fields. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine
Molecular Formula C19H24N2O
Molecular Weight 296.4067 g/mol
CAS Number 418779-31-4

Structural Characteristics

The structure of this compound features a carbazole core, which is known for its ability to intercalate with DNA and modulate various biological processes. The compound's design allows it to interact with multiple molecular targets, enhancing its potential therapeutic effects.

Medicinal Chemistry Applications

This compound has shown promise in several areas:

  • Anticancer Activity : The compound's ability to intercalate with DNA makes it a candidate for anticancer therapies by inhibiting replication and transcription processes.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, although specific mechanisms and efficacy require further investigation.
  • Anti-inflammatory Effects : The compound's interactions with inflammatory pathways could position it as a potential anti-inflammatory agent.

The mechanism of action involves the compound's interaction with specific enzymes and receptors. Its carbazole structure facilitates binding to DNA, disrupting normal cellular processes, which is particularly relevant in cancer biology. Additionally, it may modulate enzyme activity that contributes to inflammation and microbial resistance.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and biological exploration of carbazole derivatives related to this compound:

  • SARS-CoV-2 Inhibition : A study synthesized novel derivatives linked to benzofuran and evaluated their inhibitory potency against SARS-CoV-2 proteins using molecular docking techniques. The results indicated strong binding affinities, suggesting potential as antiviral agents against COVID-19 .
    CompoundBinding Affinity (Kcal/mol)
    9e-8.77
    9h-8.76
    9i-8.87
    9j-8.85
  • ADMET Analysis : The pharmacokinetic properties were assessed for several synthesized derivatives, indicating favorable absorption, distribution, metabolism, excretion, and toxicity profiles for selected compounds .

Comparative Studies

Comparative studies with established drugs such as remdesivir and lopinavir revealed that certain derivatives exhibited binding affinities comparable or superior to these standards, highlighting their potential as effective therapeutic agents .

Q & A

Basic Synthesis and Purification Methods

Q: What are the established synthetic routes and purification protocols for N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, similar carbazole derivatives are synthesized by reacting 9-ethyl-9H-carbazol-3-amine with methoxypropan-2-amine precursors under reflux in anhydrous conditions. Purification often involves column chromatography (e.g., Biotage® systems) with gradients such as 0–5% methanol in dichloromethane to isolate the product . Final structural validation is performed using 1^1H NMR and 13^{13}C NMR to confirm methylene (-CH2_2-) and methoxy (-OCH3_3) group integration .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the molecular structure of this compound? A: Key techniques include:

Method Application Example Data
NMR Spectroscopy Assigns proton/carbon environments (e.g., methoxy, carbazole)1^1H NMR: δ 4.42 (q, J=7.1 Hz, -CH2_2-)
X-ray Crystallography Resolves 3D conformation and bond geometriesE.g., E-configuration of azomethine bonds
HRMS (ESI-TOF) Verifies molecular weight and purityCalculated: 341.1761 (M+H+^+), Found: 341.1762

Advanced Crystallographic Challenges

Q: How should researchers address crystal twinning during X-ray diffraction analysis? A: Non-merohedral twinning, as observed in carbazole derivatives, can be resolved using software like PLATON. Refinement strategies include applying twin laws (e.g., twin axis (-1 0 0, 0 -1 0, 0.260 0 -1)) and detwinning algorithms to reduce R-factors from >17% to acceptable levels (<10%). Constraints on hydrogen atom positions and anisotropic displacement parameters improve model accuracy .

Biological Target Identification

Q: What biological targets or pathways are associated with this compound? A: While direct data on this compound is limited, structurally related carbazole derivatives show:

  • SLC15A4 Inhibition : Modulates lysosomal function and cytokine production in autoimmune models .
  • Cytochrome P450 Interactions : Inhibits enzymes like CYP3A4, altering drug metabolism kinetics .
    Methodological Note: Target engagement is validated via chemoproteomic profiling (e.g., activity-based protein labeling) and molecular docking simulations .

Data Contradiction Analysis

Q: How can discrepancies in NMR or crystallographic data be resolved? A: Contradictions often arise from:

  • Impurities : Re-purify using optimized solvent gradients (e.g., hexane:ethyl acetate 7:3) .
  • Twinning Artifacts : Re-process diffraction data with detwinning protocols .
  • Dynamic Effects : Variable-temperature NMR or DFT calculations can address conformational flexibility in solution vs. solid state .

Method Optimization for Yield Improvement

Q: What strategies enhance synthetic yield and reproducibility? A:

  • Reaction Solvents : Use anhydrous DMF or THF to minimize side reactions .
  • Catalysts : Pd-based catalysts improve coupling efficiency for carbazole intermediates .
  • Chromatography : Adjust gradients (e.g., 0–6% methanol in DCM) to reduce co-elution of byproducts .

Pharmacological Profiling Considerations

Q: What assays are recommended for evaluating bioactivity? A:

Assay Application Reference
Cellular Viability MTT assays in cancer/immune cell lines
Binding Affinity Surface plasmon resonance (SPR) for target proteins
Metabolic Stability Liver microsome assays to assess CYP interactions

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